(4-Azidophenyl)methanol
Overview
Description
(4-Azidophenyl)methanol is an intermediate in synthesizing 4-Azidobenzaldehyde, which is used in the synthesis of fullerenes, and photocrosslinkable chitosans .
Synthesis Analysis
The novel tristhis compound, a multifunctionalisable aryl azide, is reported. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .
Molecular Structure Analysis
The molecular formula of this compound is C7H7N3O. The InChI representation is InChI=1S/C7H7N3O/c8-10-9-7-3-1-6 (5-11)2-4-7/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC (=CC=C1CO)N= [N+]= [N-] .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 149.15 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has 2 freely rotating bonds . The topological polar surface area is 34.6 Ų . The complexity is 157 .
Safety and Hazards
The safety data sheet for (4-Azidophenyl)methanol indicates that it is classified according to OSHA. It has acute toxicity - Oral Category 4, Skin corrosion/irritation Category 2, and Serious eye damage/eye irritation Category 2A .
Relevant Papers
The relevant paper retrieved is "Tristhis compound – a novel and multifunctional thiol protecting group" . This paper reports the novel tristhis compound, a multifunctionalisable aryl azide. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .
Mechanism of Action
Target of Action
The primary target of (4-Azidophenyl)methanol is thiols in peptoid synthesis . The compound acts as a protecting group for these thiols, preventing unwanted reactions during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as Staudinger reduction . This reaction allows the compound to be cleaved under mild conditions, releasing the protected thiols for further reactions . Additionally, the compound can be functionalized via copper-catalyzed cycloaddition reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptoids . By acting as a protecting group for thiols, the compound ensures the correct formation of peptoids. The Staudinger reduction and copper-catalyzed cycloaddition reactions are key steps in this pathway .
Result of Action
The action of this compound results in the successful synthesis of peptoids . By protecting thiols and allowing for their controlled release, the compound ensures the correct formation of these complex molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of tert-butyl nitrite and p-toluenesulfonic acid is necessary for the synthesis of the compound . Additionally, the compound’s reactions, including the Staudinger reduction and copper-catalyzed cycloaddition, require specific conditions to proceed .
Properties
IUPAC Name |
(4-azidophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVUCLUCOBNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.